molecular formula C12H19NO2S2 B11754002 (1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate

Cat. No.: B11754002
M. Wt: 273.4 g/mol
InChI Key: BOJOZZSCQUTEBY-QXEWZRGKSA-N
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Description

The compound (1S,5S)-8-methyl-8-azabicyclo[321]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate is a complex organic molecule featuring a bicyclic structure with nitrogen and sulfur atoms This compound is notable for its unique structural features, which include a bicyclo[321]octane core and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Nitrogen Atom: The nitrogen atom is introduced via an amination reaction, often using reagents such as ammonia or amines under catalytic conditions.

    Formation of the Dithiolane Ring: The dithiolane ring is formed by reacting a dithiol with a suitable electrophile, such as a halogenated carboxylic acid derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amination and dithiolane formation steps. Additionally, purification techniques such as crystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolane ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure and functional groups. It serves as a model compound for understanding the behavior of similar natural products.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites with high specificity, while the dithiolane ring can participate in redox reactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane

Uniqueness

Compared to similar compounds, (1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate is unique due to the presence of the dithiolane ring. This ring imparts distinct redox properties and potential for forming disulfide bonds, which can be exploited in various chemical and biological applications. The combination of the bicyclic core and the dithiolane ring makes this compound particularly versatile and valuable in research and industry.

Properties

Molecular Formula

C12H19NO2S2

Molecular Weight

273.4 g/mol

IUPAC Name

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate

InChI

InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8-,9-,11-/m0/s1

InChI Key

BOJOZZSCQUTEBY-QXEWZRGKSA-N

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CCSS3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCSS3

Origin of Product

United States

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